molecular formula C14H20N2O3 B13517127 Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate

Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate

Cat. No.: B13517127
M. Wt: 264.32 g/mol
InChI Key: LSYIOKYLSGSHEU-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(2S)-2-amino-3,3-dimethylbutanamido]benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often found in fruits and flowers. This particular compound is characterized by its complex structure, which includes an ester functional group, an amide linkage, and a branched alkyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(2S)-2-amino-3,3-dimethylbutanamido]benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of an acid catalyst. One common method is the reaction of methyl benzoate with a suitable amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2S)-2-amino-3,3-dimethylbutanamido]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, aldehydes, and various substituted amides or esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-[(2S)-2-amino-3,3-dimethylbutanamido]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl 4-[(2S)-2-amino-3,3-dimethylbutanamido]benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-3-methylbenzoate
  • Methyl benzoate
  • Ethyl benzoate

Uniqueness

Methyl 4-[(2S)-2-amino-3,3-dimethylbutanamido]benzoate is unique due to its specific structural features, including the branched alkyl chain and the presence of both ester and amide functional groups. These characteristics confer distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

methyl 4-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]benzoate

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)11(15)12(17)16-10-7-5-9(6-8-10)13(18)19-4/h5-8,11H,15H2,1-4H3,(H,16,17)/t11-/m1/s1

InChI Key

LSYIOKYLSGSHEU-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)NC1=CC=C(C=C1)C(=O)OC)N

Canonical SMILES

CC(C)(C)C(C(=O)NC1=CC=C(C=C1)C(=O)OC)N

Origin of Product

United States

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